molecular formula C16H17ClN2O5S B608175 JC-171 CAS No. 2112809-98-8

JC-171

Cat. No.: B608175
CAS No.: 2112809-98-8
M. Wt: 384.83
InChI Key: KQRQPMUPYDOTCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

JC-171 is synthesized through a multi-step process involving the formation of key intermediates. The synthesis typically starts with the preparation of a hydroxysulfonamide analog, followed by several chemical transformations to introduce the desired functional groups. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using large-scale reactors, and ensuring stringent quality control measures. The compound is typically produced in solid form and stored under specific conditions to maintain its stability and efficacy .

Chemical Reactions Analysis

Types of Reactions

JC-171 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced analogs.

    Substitution: this compound can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

JC-171 has a wide range of scientific research applications, including:

Mechanism of Action

JC-171 exerts its effects by selectively inhibiting the NLRP3 inflammasome. The compound prevents the assembly of the inflammasome complex, thereby blocking the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines such as interleukin-1β and interleukin-18. This inhibition reduces inflammation and mitigates disease progression in various inflammatory conditions .

Comparison with Similar Compounds

Similar Compounds

    JC-21: The parent compound of JC-171, which also inhibits the NLRP3 inflammasome but with different potency and selectivity.

    MCC950: Another well-known NLRP3 inflammasome inhibitor with a similar mechanism of action.

Uniqueness of this compound

This compound stands out due to its high selectivity and potency in inhibiting the NLRP3 inflammasome. It has shown superior efficacy in preclinical models of inflammatory diseases compared to other inhibitors. Additionally, the sulfonamide modifications in this compound enhance its stability and bioavailability, making it a promising candidate for further development .

Biological Activity

JC-171 is a novel compound recognized for its selective inhibition of the NLRP3 inflammasome, a critical component in the immune response linked to various inflammatory diseases, including multiple sclerosis (MS). This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy in preclinical models, and potential therapeutic applications.

This compound has been designed as a selective NLRP3 inflammasome inhibitor. The NLRP3 inflammasome plays a pivotal role in the activation of caspase-1 and the subsequent release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β). The compound's mechanism involves:

  • Inhibition of IL-1β Release : this compound dose-dependently inhibits LPS/ATP-induced IL-1β release from J774A.1 macrophages with an IC50 value of 8.45 ± 1.56 μM .
  • Interference with NLRP3/ASC Interaction : Immunoprecipitation studies indicate that this compound disrupts the interaction between NLRP3 and ASC, which is essential for inflammasome assembly .
  • Selective Cytokine Modulation : While effectively inhibiting IL-1β production, this compound does not significantly affect the release of other cytokines such as TNF-α and IL-6, suggesting a targeted action on the NLRP3 pathway .

Experimental Autoimmune Encephalomyelitis (EAE) Model

This compound's efficacy was evaluated in the EAE mouse model, which mimics MS. Key findings include:

  • Disease Progression : Treatment with this compound delayed disease onset and reduced severity in both prophylactic and therapeutic settings .
  • Cytokine Profile : In EAE mice, serum levels of IL-1β were significantly reduced following this compound treatment, indicating its potential to modulate pathogenic immune responses associated with Th17 cell differentiation .

Case Studies and Research Findings

A series of studies have demonstrated the biological activity of this compound across various experimental setups:

StudyModelKey Findings
J774A.1 MacrophagesDose-dependent inhibition of IL-1β release (IC50: 8.45 μM); no cytotoxicity at ≤30 μM.
EAE Mouse ModelReduced disease severity; significant reduction in serum IL-1β levels.
Bone-Marrow-Derived MacrophagesSelective inhibition of IL-1β without affecting TNF-α or IL-6 production.

Safety Profile

In toxicity assessments, this compound exhibited no significant cytotoxic effects on J774A.1 cells at concentrations up to 30 μM, indicating a favorable safety profile for further development as a therapeutic agent .

Properties

CAS No.

2112809-98-8

Molecular Formula

C16H17ClN2O5S

Molecular Weight

384.83

IUPAC Name

5-Chloro-N-[2-(4-hydroxysulfamoyl-phenyl)-ethyl]-2-methoxy-benzamide

InChI

InChI=1S/C16H17ClN2O5S/c1-24-15-7-4-12(17)10-14(15)16(20)18-9-8-11-2-5-13(6-3-11)25(22,23)19-21/h2-7,10,19,21H,8-9H2,1H3,(H,18,20)

InChI Key

KQRQPMUPYDOTCA-UHFFFAOYSA-N

SMILES

O=C(NCCC1=CC=C(S(=O)(NO)=O)C=C1)C2=CC(Cl)=CC=C2OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JC171;  JC 171;  JC-171

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JC-171
Reactant of Route 2
Reactant of Route 2
JC-171
Reactant of Route 3
Reactant of Route 3
JC-171
Reactant of Route 4
Reactant of Route 4
JC-171
Reactant of Route 5
Reactant of Route 5
JC-171
Reactant of Route 6
Reactant of Route 6
JC-171

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.